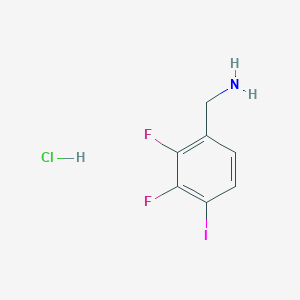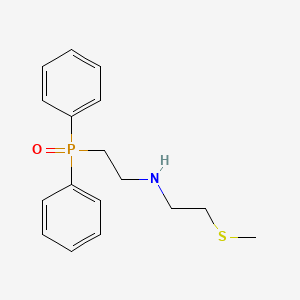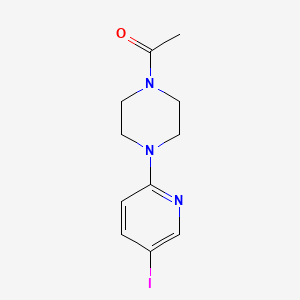
2,3-Difluoro-4-iodobenzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-iodobenzylamine hydrochloride is a chemical compound with the molecular formula C7H6F2INH2·HCl It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and an iodine atom at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodobenzylamine hydrochloride typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Halogenation: Introduction of fluorine atoms into the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom at the desired position.
Amination: Introduction of the amine group.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2,3-Difluoro-4-iodobenzylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,3-Difluoro-4-azidobenzylamine, while oxidation with potassium permanganate could produce 2,3-Difluoro-4-iodobenzylimine.
科学的研究の応用
2,3-Difluoro-4-iodobenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals, agrochemicals, and dyes.
作用機序
The mechanism of action of 2,3-Difluoro-4-iodobenzylamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
4-Iodobenzylamine hydrochloride: Lacks the fluorine substituents, making it less versatile in certain chemical reactions.
2,3-Difluorobenzylamine hydrochloride: Lacks the iodine atom, which can affect its reactivity and applications.
2,3-Difluoro-4-bromobenzylamine hydrochloride: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
2,3-Difluoro-4-iodobenzylamine hydrochloride is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The combination of these substituents allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C7H7ClF2IN |
|---|---|
分子量 |
305.49 g/mol |
IUPAC名 |
(2,3-difluoro-4-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F2IN.ClH/c8-6-4(3-11)1-2-5(10)7(6)9;/h1-2H,3,11H2;1H |
InChIキー |
LESXKJKVIGNMHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CN)F)F)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)







![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)


